molecular formula C19H18BrClN4O2 B145840 Parogrelil CAS No. 139145-27-0

Parogrelil

Cat. No. B145840
CAS RN: 139145-27-0
M. Wt: 449.7 g/mol
InChI Key: YJMYSLFFZJUXOA-UHFFFAOYSA-N
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Description

Parogrelil, also known as NT-702 or NM-702, is a selective and potent PDE III (PDE3) inhibitor . It has bronchodilating and anti-inflammatory activities . The molecular formula of Parogrelil is C19H18BrClN4O2 .


Chemical Reactions Analysis

As a PDE3 inhibitor, Parogrelil likely interacts with the active site of the enzyme, leading to inhibition of its activity . The exact nature of these interactions would depend on the molecular structure of Parogrelil and the enzyme. A detailed analysis of these chemical reactions would require experimental data or computational modeling.

Mechanism of Action

Target of Action

Parogrelil, also known as NM-702, primarily targets calcium channels and phosphodiesterase . Calcium channels play a crucial role in the contraction of smooth muscles, while phosphodiesterase is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that mediates various physiological responses.

Mode of Action

Parogrelil acts as an inhibitor of both calcium channels and phosphodiesterase . By inhibiting calcium channels, it reduces the influx of calcium ions, leading to the relaxation of smooth muscles. On the other hand, by inhibiting phosphodiesterase, it prevents the breakdown of cAMP, thereby enhancing the physiological responses mediated by cAMP .

Biochemical Pathways

The inhibition of calcium channels and phosphodiesterase by Parogrelil affects several biochemical pathways. The reduction in calcium influx leads to the relaxation of smooth muscles, which is beneficial in conditions like asthma and arteriosclerosis obliterans . The prevention of cAMP breakdown enhances the physiological responses mediated by cAMP, which can have various downstream effects depending on the specific pathway involved .

Pharmacokinetics

It is known to be an orally active compound , suggesting that it has good bioavailability.

Result of Action

Parogrelil’s action results in both bronchodilating and anti-inflammatory effects . By relaxing the smooth muscles in the airways, it helps to alleviate the symptoms of asthma. Its anti-inflammatory effect further contributes to this by reducing inflammation in the airways .

Safety and Hazards

While specific safety and hazard data for Parogrelil is not available, it’s important to handle all chemical compounds with care. Proper protective equipment should be used when handling and storing the compound to prevent exposure .

properties

IUPAC Name

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN4O2/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMYSLFFZJUXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930371
Record name 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parogrelil

CAS RN

139145-27-0
Record name Parogrelil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139145270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAROGRELIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCP9N33NH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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